3'-(n-Butylthio)-2,2,2-trifluoroacetophenone
Description
3'-(n-Butylthio)-2,2,2-trifluoroacetophenone (CAS: 40739-44-4) is a fluorinated aromatic ketone with a trifluoromethyl group at the acetyl position and an n-butylthio (-S-C₄H₉) substituent at the 3' position of the phenyl ring. This compound is commercially available for research purposes, as noted in supplier catalogs .
Properties
IUPAC Name |
1-(3-butylsulfanylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c1-2-3-7-17-10-6-4-5-9(8-10)11(16)12(13,14)15/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJODXEOZFXSAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(n-Butylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the butylthio group to the acetophenone core. One common method involves the reaction of 3’-bromo-2,2,2-trifluoroacetophenone with n-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-(n-Butylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
3’-(n-Butylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-(n-Butylthio)-2,2,2-trifluoroacetophenone is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The butylthio group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This dual functionality makes it a versatile compound in biochemical studies .
Comparison with Similar Compounds
Electronic and Steric Features
- Trifluoromethyl Group : Strong electron-withdrawing effect enhances electrophilicity of the carbonyl group, facilitating nucleophilic reactions (e.g., hydroboration in 2.5 h with 5 mol% catalyst ).
- Thioether vs. Sulfur’s lone pairs may also modulate electronic properties.
- Methoxy and Chloro Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents alter reactivity. For example, 4'-chloro-3'-methyl derivatives are stable under acidic/basic conditions , while methoxy groups enhance solubility in polar solvents .
Biological Activity
3'-(n-Butylthio)-2,2,2-trifluoroacetophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoroacetophenone moiety with a butylthio group at the 3' position. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets. The butylthio group is capable of forming covalent bonds with nucleophilic sites in proteins or enzymes, which may inhibit their activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Its lipophilic nature allows it to disrupt bacterial membranes.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. The mechanism likely involves interference with cellular signaling pathways or direct apoptosis induction.
Antimicrobial Studies
In a study focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Studies
A series of in vitro experiments evaluated the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated that:
- Cell Line Sensitivity : The compound showed varying degrees of cytotoxicity across different cancer cell lines. Notably, it exhibited higher toxicity against breast cancer cells compared to normal human cells.
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to an increase in apoptotic cells, indicating its potential role as an apoptosis inducer.
Case Studies
Several case studies highlight the biological potential of this compound:
-
Case Study 1: Antimicrobial Efficacy
- A study conducted on bacterial strains isolated from clinical samples demonstrated that the compound effectively reduced bacterial load in vitro. It was particularly effective against Staphylococcus aureus and Escherichia coli.
-
Case Study 2: Cancer Cell Line Testing
- In a controlled laboratory setting, researchers treated various human cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent response in cell viability reduction, supporting further investigation into its use as a chemotherapeutic agent.
Data Summary
| Property | Observation |
|---|---|
| Lipophilicity | Enhanced due to trifluoromethyl group |
| Antimicrobial Activity | Significant against Gram-positive bacteria |
| Cytotoxicity | Higher against cancer cells than normal cells |
| Apoptosis Induction | Confirmed through flow cytometry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
